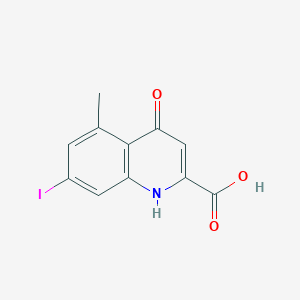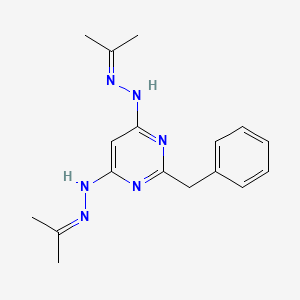![molecular formula C14H10Cl2N2S B15359467 3-Chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B15359467.png)
3-Chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline is a chemical compound that belongs to the class of benzothiazole derivatives. This compound features a benzothiazole ring system substituted with chloro and aniline groups, making it a versatile molecule in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline typically involves multiple steps, starting with the formation of the benzothiazole core. One common method includes the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions to form 5-chloro-1,3-benzothiazole
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form corresponding nitro compounds or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, if present.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution reactions may involve alkyl halides.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives, alkylated derivatives.
Applications De Recherche Scientifique
3-Chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline has found applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical products.
Mécanisme D'action
The mechanism by which 3-Chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with bacterial cell walls or enzymes, disrupting their function. The molecular targets and pathways involved can vary, but often include interactions with specific proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
4-Chloro-2-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline
3-Chloro-4-[(6-chloro-1,3-benzothiazol-2-yl)methyl]aniline
2-Chloro-5-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline
Uniqueness: 3-Chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This compound's distinct structure allows it to interact differently with biological targets compared to its analogs.
Propriétés
Formule moléculaire |
C14H10Cl2N2S |
|---|---|
Poids moléculaire |
309.2 g/mol |
Nom IUPAC |
3-chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline |
InChI |
InChI=1S/C14H10Cl2N2S/c15-9-2-4-13-12(6-9)18-14(19-13)5-8-1-3-10(17)7-11(8)16/h1-4,6-7H,5,17H2 |
Clé InChI |
STOOLZGYTPUEPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)Cl)CC2=NC3=C(S2)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15359387.png)


![2-[(E)-2,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15359407.png)










